molecular formula C15H12ClNO3S B2856685 (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate CAS No. 868153-98-4

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate

Cat. No.: B2856685
CAS No.: 868153-98-4
M. Wt: 321.78
InChI Key: WCUNYAKBFUHHFB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a benzoate ester group, which is an ester derived from benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Mechanism of Action

The mechanism of action of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate is unique due to its combination of a thiophene ring, an acrylamide group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives.

Properties

IUPAC Name

methyl 4-chloro-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNYAKBFUHHFB-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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